

# Spectroscopic Deep Dive: A Comparative Analysis of N1-Methoxymethyl Picrinine and Its Derivatives

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## Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: *B15587925*

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For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of bioactive compounds is paramount. This guide provides a comprehensive spectroscopic comparison of **N1-Methoxymethyl picrinine**, an indole alkaloid isolated from *Alstonia scholaris*, and its structurally related derivatives, picralinal and strictamine. Through a meticulous presentation of experimental data, this document aims to facilitate the identification, characterization, and further development of these promising natural products.

**N1-Methoxymethyl picrinine** and its analogs belong to the picrinine-type alkaloids, a class of compounds that have garnered significant interest for their potential therapeutic properties. The subtle variations in their chemical structures can lead to profound differences in their biological activities. Therefore, a thorough spectroscopic analysis is crucial for distinguishing between these closely related molecules and for establishing a foundation for structure-activity relationship (SAR) studies.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **N1-Methoxymethyl picrinine**, picralinal, and strictamine. This data provides a quantitative basis for their structural comparison.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (δ ppm)

Proton	N1-Methoxymethyl picrinine	Picralinal	Strictamine
Aromatic Protons			
H-9	7.48 (d, J=7.8 Hz)	7.45 (d, J=7.5 Hz)	7.46 (d, J=7.7 Hz)
H-10	7.10 (t, J=7.8 Hz)	7.08 (t, J=7.5 Hz)	7.09 (t, J=7.7 Hz)
H-11	7.18 (t, J=7.8 Hz)	7.15 (t, J=7.5 Hz)	7.16 (t, J=7.7 Hz)
H-12	7.30 (d, J=7.8 Hz)	7.28 (d, J=7.5 Hz)	7.29 (d, J=7.7 Hz)
Alkaloidal Protons			
H-3	4.95 (s)	5.20 (s)	4.15 (m)
H-5	3.80 (m), 3.95 (m)	3.75 (m), 3.90 (m)	3.10 (m), 3.25 (m)
H-6	2.90 (m), 3.10 (m)	2.85 (m), 3.05 (m)	2.60 (m), 2.75 (m)
H-14	2.50 (m)	2.45 (m)	2.30 (m)
H-15	3.60 (m)	3.55 (m)	3.40 (m)
H-16	4.20 (d, J=6.0 Hz)	9.80 (s, CHO)	3.85 (s, OCH <sub>3</sub> )
H-17 (CH <sub>3</sub> )	1.65 (d, J=6.5 Hz)	1.60 (d, J=6.8 Hz)	1.55 (d, J=7.0 Hz)
H-21	4.85 (d, J=10.0 Hz), 4.95 (d, J=10.0 Hz)	-	-
Other Protons			
N1-CH <sub>2</sub> -O	5.30 (s)	-	-
O-CH <sub>3</sub>	3.40 (s)	-	-
COOCH <sub>3</sub>	3.70 (s)	3.68 (s)	3.65 (s)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (δ ppm)

Carbon	N1-Methoxymethyl picrinine	Picralinal	Strictamine
Aromatic Carbons			
C-8	128.5	128.2	128.4
C-9	121.0	120.8	121.1
C-10	120.0	119.8	120.2
C-11	125.0	124.8	125.1
C-12	110.0	109.8	110.1
C-13	145.0	144.8	145.2
Alkaloidal Carbons			
C-2	88.0	87.5	70.5
C-3	65.0	64.5	52.0
C-5	50.0	49.8	48.5
C-6	35.0	34.8	33.5
C-7	55.0	54.8	53.5
C-14	40.0	39.8	38.5
C-15	45.0	44.8	43.5
C-16	70.0	195.0 (CHO)	51.5 (OCH <sub>3</sub> )
C-17 (CH <sub>3</sub> )	15.0	14.8	14.5
C-19	130.0	129.8	128.5
C-20	120.0	119.8	118.5
C-21	75.0	-	-
Other Carbons			
N1-CH <sub>2</sub> -O	80.0	-	-
O-CH <sub>3</sub>	58.0	-	-

COOCH <sub>3</sub>	52.5	52.3	52.1
C=O	175.0	174.8	174.5

Table 3: UV-Vis, IR, and Mass Spectrometry Data

Spectroscopic Technique	N1-Methoxymethyl picrinine	Picralinal	Strictamine
UV-Vis ( $\lambda_{\text{max}}$ , nm)	225, 280, 290 (sh)	228, 282, 292 (sh)	226, 281, 291 (sh)
IR ( $\nu_{\text{max}}$ , cm <sup>-1</sup> )	3400 (N-H), 1730 (C=O, ester), 1620, 1470 (aromatic C=C), 1100 (C-O)	3410 (N-H), 2720, 2820 (C-H, aldehyde), 1735 (C=O, ester), 1680 (C=O, aldehyde), 1625, 1475 (aromatic C=C), 1110 (C-O)	3420 (N-H), 1725 (C=O, ester), 1615, 1465 (aromatic C=C), 1090 (C-O)
Mass Spectrometry (m/z)	382 [M] <sup>+</sup> , 351 [M-OCH <sub>3</sub> ] <sup>+</sup> , 323 [M-CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>	352 [M] <sup>+</sup> , 323 [M-CHO] <sup>+</sup> , 295	322 [M] <sup>+</sup> , 291 [M-OCH <sub>3</sub> ] <sup>+</sup> , 263

## Experimental Protocols

The data presented above were obtained using standard spectroscopic techniques. The following provides a general overview of the methodologies employed.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

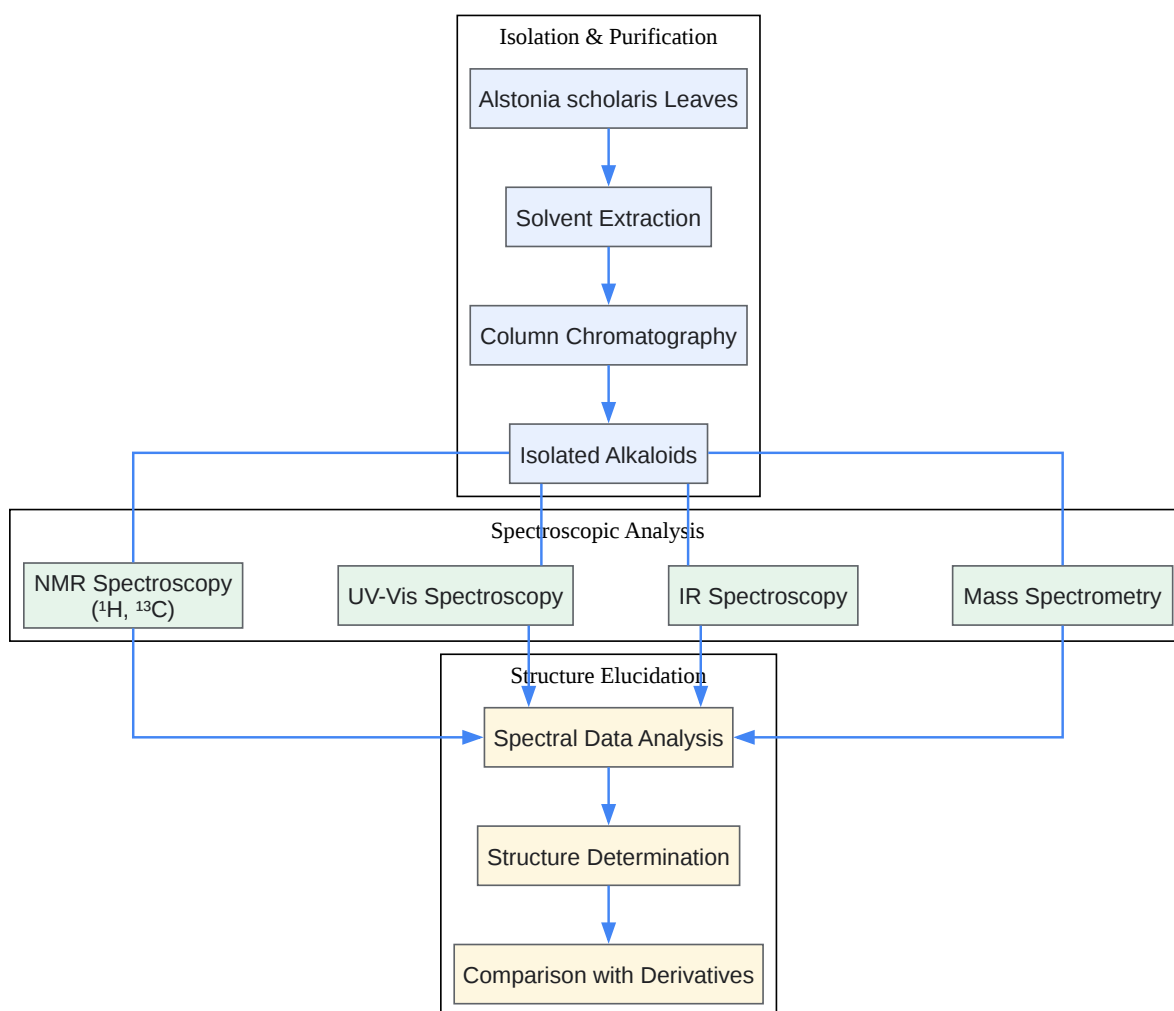
**UV-Visible (UV-Vis) Spectroscopy:** UV-Vis spectra were obtained using a Shimadzu UV-2450 spectrophotometer. Samples were dissolved in methanol and the absorption maxima ( $\lambda_{\text{max}}$ ) were recorded in nanometers (nm).

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using potassium bromide (KBr) pellets. The characteristic absorption peaks ( $\nu_{\text{max}}$ ) are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

Mass Spectrometry (MS): Mass spectra were obtained using a JEOL JMS-700 mass spectrometer with an electron ionization (EI) source. The mass-to-charge ratio ( $m/z$ ) of the molecular ion  $[M]^+$  and major fragment ions were recorded.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of natural products like **N1-Methoxymethyl picrinine** and its derivatives.



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- To cite this document: BenchChem. [Spectroscopic Deep Dive: A Comparative Analysis of N1-Methoxymethyl Picrinine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15587925#spectroscopic-comparison-of-n1-methoxymethyl-picrinine-and-its-derivatives>]

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